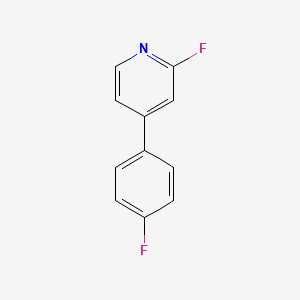

2-Fluoro-4-(4-fluorophenyl)pyridine

Description

BenchChem offers high-quality 2-Fluoro-4-(4-fluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(4-fluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1214383-71-7 |

|---|---|

Molecular Formula |

C11H7F2N |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-fluoro-4-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7F2N/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H |

InChI Key |

OSCDJIYKRHWNTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Strategic Role of Fluorine in Phenylpyridine Scaffolds

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenylpyridines

The phenylpyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Its rigid, planar structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. However, parent phenylpyridine structures often face challenges with metabolic stability and suboptimal physicochemical properties. The introduction of fluorine, a bioisostere for hydrogen, has become a cornerstone strategy to overcome these limitations.[3][4]

The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's electronic profile, lipophilicity, pKa, and metabolic fate.[4][5][6] Incorporating fluorine into the phenylpyridine scaffold can enhance binding affinity to target proteins, block sites of metabolic oxidation, and improve pharmacokinetic profiles, ultimately leading to more potent and durable therapeutic agents.[5][7] This guide provides an in-depth exploration of the structure-activity relationships of fluorinated phenylpyridines, offering field-proven insights for researchers, scientists, and drug development professionals.

The Phenylpyridine Core: A Foundation for SAR Exploration

The 2-phenylpyridine scaffold is the most common isomer in drug discovery. Understanding its fundamental structure is critical before exploring the impact of fluorination. The diagram below illustrates the core structure and standard numbering convention used throughout this guide.

SAR of Phenyl Ring Fluorination: Modulating Electronics and Binding

The position of fluorine on the phenyl ring dramatically alters the electronic properties of the entire molecule, which directly impacts target engagement.

Electronic Effects: A Positional Paradigm

Fluorine is a strongly electron-withdrawing atom. Its effect on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is highly dependent on its position.[8]

-

Ortho- and Meta-Fluorination: Substitution at the ortho- (2') or meta- (3') positions generally leads to a stabilization (lowering) of the HOMO level. This can be advantageous for creating more stable molecules, but may also impact the molecule's ability to participate in certain charge-transfer interactions with a protein target.

-

Para-Fluorination: In contrast, para- (4') fluorination often has a less pronounced effect on the HOMO energy level.[8] However, it significantly enhances the molecule's resistance to metabolic oxidation at that position, a common liability for unsubstituted phenyl rings.

These electronic modulations are critical. For instance, in the development of kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor with the kinase hinge region.[9] Altering the electron density of the ring system through fluorination can fine-tune the strength of this crucial interaction.

Quantitative SAR: Impact on Biological Activity

While specific SAR data for a single target is proprietary, we can synthesize general principles from public data on related scaffolds. The following table illustrates a hypothetical SAR for a generic kinase target, based on common trends observed in medicinal chemistry.

| Compound | Substitution Pattern | IC₅₀ (nM) | Rationale for Activity Change |

| 1 | Unsubstituted | 150 | Baseline activity, potential metabolic liability at C4'. |

| 2 | 4'-Fluoro | 35 | Improved Activity: Fluorine blocks metabolic oxidation and may engage in favorable interactions within a hydrophobic pocket.[4] |

| 3 | 3'-Fluoro | 95 | Maintained/Slightly Reduced Activity: Inductive electron withdrawal alters ring electronics, potentially weakening key interactions. |

| 4 | 2'-Fluoro | 250 | Reduced Activity: Potential steric clash with the protein binding pocket or unfavorable conformational changes. |

| 5 | 3',4'-Difluoro | 45 | Similar to 4'-Fluoro: The 4'-F provides the primary benefit; the 3'-F offers minor electronic modulation without significant improvement. |

| 6 | 2',4'-Difluoro | 300 | Reduced Activity: The detrimental steric effect of the 2'-F overrides the benefit of the 4'-F. |

This data underscores a critical principle: para-fluorination is often the most beneficial starting point for improving both potency and metabolic stability.

SAR of Pyridine Ring Fluorination: Tuning pKa and Selectivity

Fluorinating the pyridine ring offers another axis for optimization, primarily by modulating the basicity (pKa) of the pyridine nitrogen.

-

Basicity Modulation: The pyridine nitrogen's basicity is crucial for forming hydrogen bonds and salt bridges with acidic residues (e.g., Aspartic Acid, Glutamic Acid) in a target's active site. Fluorine's electron-withdrawing nature reduces the electron density on the nitrogen, lowering its pKa and making it less basic.[10] This can be a double-edged sword:

-

Benefit: Reducing high basicity can decrease off-target effects (e.g., hERG channel binding) and improve cell permeability.

-

Detriment: Excessive reduction in basicity can abolish a critical hydrogen bond interaction, leading to a complete loss of activity.

-

-

Positional Effects: Fluorination at the 3- or 5-position has a moderate impact on pKa. Substitution at the 4-position has a stronger effect, while fluorination at the 2- or 6-position has the most profound pKa-lowering effect due to proximity to the nitrogen.

A recent review noted that for some pyridine derivatives, the presence of halogen atoms led to lower antiproliferative activity, highlighting the context-dependent nature of such modifications.[1][2]

Synthetic and Analytical Protocols

A robust SAR campaign requires efficient synthesis of analogs and reliable methods for their evaluation.

Experimental Workflow for a Phenylpyridine SAR Study

The validation of any SAR hypothesis rests on a systematic workflow encompassing design, synthesis, purification, and biological testing.

Protocol: Synthesis of 2-(4-Fluorophenyl)pyridine via Suzuki Coupling

This protocol describes a standard, reliable method for synthesizing the parent fluorinated scaffold. The bromine atom on a pyridine core is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents.[9]

Materials:

-

2-Bromopyridine

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-bromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in 1,4-dioxane. Stir for 10 minutes until the catalyst complex forms.

-

Reaction Execution: Add the catalyst solution to the main reaction flask, followed by a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heating: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-fluorophenyl)pyridine.

Trustworthiness Check: The success of this reaction is validated by characterization of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity (>95%) before biological testing.

Protocol: Gram-Scale C-H Fluorination of 2-Phenylpyridine

For late-stage fluorination, direct C-H activation offers an alternative route, as demonstrated by Hartwig and co-workers.[11] This method can be useful for creating analogs that are not easily accessible through building-block approaches.

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Methyl tert-butyl ether (MTBE)

-

1M HCl (aqueous)

-

Saturated NaCl (aqueous)

Procedure:

-

Reaction Setup: In a dry flask, dissolve 2-phenylpyridine (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: In the air, quickly weigh and add silver(II) fluoride (AgF₂) to the solution. Seal the flask and stir vigorously at room temperature.[12]

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Workup: Once complete, concentrate the mixture to near dryness. Add MTBE and 1M HCl to the residue and shake well.[12]

-

Purification: Filter the mixture to remove silver salts. Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the fluorinated product mixture.[12] Isomers can be separated by preparative HPLC.

Conclusion and Future Outlook

The structure-activity relationship of fluorinated phenylpyridines is a rich and complex field. Strategic fluorination of the phenyl ring, particularly at the para-position, is a proven method for enhancing metabolic stability and potency. Fluorination of the pyridine ring provides a powerful tool for modulating pKa to optimize selectivity and pharmacokinetic properties. The interplay between these modifications is highly context-dependent and requires iterative cycles of design, synthesis, and testing.

As synthetic methodologies for late-stage and site-selective fluorination continue to advance, the ability to fine-tune the properties of phenylpyridine-based drug candidates will only increase.[13] This will enable the development of next-generation therapeutics with superior efficacy, safety, and pharmacokinetic profiles, solidifying the role of fluorinated phenylpyridines as a cornerstone of modern drug discovery.

References

- Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry.

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Available at: [Link]

-

Effect of fluorine substitution and position on phenylene spacer in carbazole based organic sensitizers for dye sensitized solar cells. Physical Chemistry Chemical Physics. Available at: [Link]

- Scalable Synthesis of Fluorinated Pyridines. BenchChem Technical Support Center.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Fluorine: The New Kingpin of Drug Discovery. ResearchGate. Available at: [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. Available at: [Link]

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

-

SAR of substitution effect of fluorine atom. ResearchGate. Available at: [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. RSC Publishing. Available at: [Link]

-

Structural optimization and structure-activity relationship studies of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b][8][14]oxazin-4-amine derivatives as a new class of inhibitors of RET and its drug resistance mutants. European Journal of Medicinal Chemistry. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

- Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

- The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.

-

A fluorine scan of the phenylamidinium needle of tricyclic thrombin inhibitors: effects of fluorine substitution on pKa and binding affinity and evidence for intermolecular C–F⋯CN interactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. Available at: [Link]

Sources

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A fluorine scan of the phenylamidinium needle of tricyclic thrombin inhibitors: effects of fluorine substitution on pKa and binding affinity and evidence for intermolecular C–F⋯CN interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Scientist's Guide to Lipophilicity Modulation in Pyridine Scaffolds via Fluorine Substitution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The pyridine scaffold, a ubiquitous feature in modern pharmaceuticals, presents unique challenges and opportunities for lipophilicity modulation due to its basic nature. Strategic incorporation of fluorine atoms has emerged as a premier tactic for fine-tuning this property. However, the effects of fluorination are far from intuitive, often exerting their influence through a complex interplay of inductive effects, basicity (pKa) modulation, and changes in the molecule's ionization state at physiological pH. This guide provides an in-depth exploration of the mechanisms by which fluorine substitution alters pyridine lipophilicity, offers a critical distinction between LogP and LogD, presents detailed experimental protocols for accurate measurement, and summarizes the quantitative impact of positional fluorination, equipping researchers with the foundational knowledge to leverage this powerful strategy in drug design.

The Central Role of Lipophilicity in Drug Discovery

A successful drug candidate must navigate a complex biological environment, and its ability to do so is largely governed by a delicate balance between aqueous solubility and lipid membrane permeability.[1] This balance is quantified by the concept of lipophilicity . Highly lipophilic compounds readily cross cell membranes but may suffer from poor aqueous solubility, leading to formulation challenges and potential sequestration in fatty tissues. Conversely, highly hydrophilic compounds are often readily soluble but may fail to permeate the lipid bilayers necessary to reach their intracellular targets.

This property is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).[2] For decades, medicinal chemists have sought to optimize lipophilicity to enhance oral bioavailability, improve brain penetration, and reduce metabolic turnover.[3] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a "privileged scaffold" found in numerous FDA-approved drugs.[4][5] Its ability to act as a hydrogen bond acceptor and its basic nitrogen atom make it a versatile component for engaging biological targets. However, this basicity also means its lipophilicity is pH-dependent, a critical consideration often overlooked when relying on simple LogP calculations.

Fluorine: The Medicinal Chemist's Double-Edged Sword

The strategic introduction of fluorine has become an indispensable tool in medicinal chemistry.[6][7] This is attributable to a unique combination of properties inherent to the fluorine atom:

-

Small Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere with minimal steric perturbation.[3][8]

-

High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect, which can profoundly alter the electronic landscape of a molecule.[8][9]

-

Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[8][10] This property is frequently exploited to block sites of metabolic liability, thereby increasing a drug's half-life.[7]

While often associated with increasing lipophilicity, the impact of fluorine is highly context-dependent and can be counterintuitive.[6][11] In the case of basic heterocycles like pyridine, its most significant effect is often not a direct contribution to lipophilicity but an indirect modulation via its influence on basicity.

The Nuanced Impact of Fluorination on Pyridine Lipophilicity

The common assumption that adding a lipophilic atom like fluorine will invariably increase a molecule's overall lipophilicity is an oversimplification. For pyridine, the net effect is a composite of direct lipophilicity contributions and, more importantly, indirect electronic effects that modulate the molecule's pKa.

The Inductive Effect and pKa Modulation

The nitrogen atom in pyridine has a lone pair of electrons, making it a Brønsted-Lowry base that can be protonated. The equilibrium between the neutral and protonated (cationic) forms is defined by its pKa. Fluorine's potent electron-withdrawing effect pulls electron density away from the pyridine ring, including from the nitrogen atom. This reduces the availability of the lone pair for protonation, thereby making the pyridine less basic. A decrease in basicity corresponds to a lower pKa value .[6][12]

The position of the fluorine atom matters. The inductive effect is distance-dependent, being strongest when the fluorine is in the ortho-position (C2 or C6) and weakest from the para-position (C4).

Caption: Fluorine's inductive effect on the pyridine ring.

LogP vs. LogD: A Critical Distinction for Pyridine

To understand the consequences of pKa modulation, one must differentiate between LogP and LogD.[13][14]

-

LogP (Partition Coefficient): This is an intrinsic property of a molecule. It describes the ratio of the concentration of the neutral species only between an organic phase (typically n-octanol) and an aqueous phase at equilibrium.[15]

-

LogD (Distribution Coefficient): This is the ratio of the sum of all forms of the compound (neutral and ionized) between the organic and aqueous phases at a specific pH .[1][15]

For a basic compound like pyridine, the relationship is: LogD = LogP - log(1 + 10^(pKa - pH))

At physiological pH (~7.4), the LogD is the more biologically relevant parameter.[13] The cationic (protonated) form of pyridine is significantly more water-soluble and less membrane-permeable than the neutral form. Therefore, the overall lipophilicity observed in a biological system depends on the fraction of the compound that exists in the neutral state at that pH.

By lowering the pKa, fluorine substitution decreases the proportion of the compound that is protonated at pH 7.4. This shifts the equilibrium towards the neutral, more lipophilic species, resulting in a higher LogD₇.₄ value , even if the LogP of the neutral molecule itself is only modestly affected.

Caption: Impact of pKa on LogD₇.₄ for pyridine vs. fluoropyridine.

Quantitative Analysis of Fluorine Substitution

The theoretical principles are borne out by experimental data. The table below summarizes the effect of mono-fluorination on the pKa and lipophilicity of the pyridine ring. The data illustrates that the primary driver for the observed increase in LogD at physiological pH is the significant reduction in pKa.

| Compound | Substitution Position | pKa | ΔpKa (from Pyridine) | LogP (Neutral) | LogD at pH 7.4 |

| Pyridine | None | 5.25 | - | 0.65 | 0.63 |

| 2-Fluoropyridine | C2 (ortho) | -0.44 | -5.69 | 1.23 | 1.23 |

| 3-Fluoropyridine | C3 (meta) | 2.97 | -2.28 | 1.09 | 1.09 |

| 4-Fluoropyridine | C4 (para) | 1.89 | -3.36 | 0.98 | 0.98 |

Note: Data compiled from various sources in medicinal chemistry literature. Exact values may vary slightly based on experimental conditions. For these fluoropyridines, with pKa values well below 7.4, the compound exists almost entirely in its neutral form, making LogD₇.₄ ≈ LogP.

Experimental Determination of Lipophilicity

Accurate measurement of lipophilicity is paramount for validating computational models and making informed decisions in lead optimization. Two methods predominate in the field.

Protocol 1: The Shake-Flask "Gold Standard" Method

The shake-flask method, as recommended by the OECD, is the benchmark for direct LogP/LogD determination.[16][17] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., pH 7.4 phosphate buffer) and vice-versa by mixing vigorously for 24 hours, followed by a separation period. This prevents volume changes during the experiment.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: In a suitable vessel, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. Add a small aliquot of the compound stock solution.

-

Equilibration: Seal the vessel and shake or stir at a constant temperature (e.g., 25°C) for a sufficient time (typically 2-24 hours) to allow equilibrium to be reached.[16]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique, such as LC-UV, LC-MS/MS, or, for fluorinated compounds, ¹⁹F NMR.[11][18][19]

-

Calculation: Calculate LogD using the formula: LogD = log₁₀(C_oct / C_aq).

Caption: Workflow for the Shake-Flask LogD determination method.

Protocol 2: High-Throughput RP-HPLC Method

For screening larger numbers of compounds, a faster, indirect method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often employed.[20] This method correlates a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.[21][22]

Methodology:

-

System Setup: Use a C18 or similar reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Calibration Standards: Select a set of 5-10 commercially available compounds with well-established LogP values that bracket the expected lipophilicity of the test compounds.

-

Standard Analysis: Inject each standard compound individually and record its retention time (t_R).

-

Calibration Curve: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to generate a calibration curve.

-

Sample Analysis: Dissolve the test compounds and inject them onto the same HPLC system under identical conditions to measure their retention times.

-

LogP Calculation: Use the equation from the linear regression of the calibration curve to calculate the LogP of the test compounds from their measured retention times.

Caption: Workflow for the RP-HPLC LogP estimation method.

Conclusion: Strategic Application in Drug Design

Fluorine substitution is a sophisticated strategy for modulating the lipophilicity of pyridine-containing drug candidates. Its power lies not in a simple additive effect but in its ability to exert profound electronic control over the scaffold. The key takeaway for drug development professionals is that for ionizable heterocyles like pyridine, the modulation of pKa is often the dominant mechanism by which fluorine impacts the physiologically relevant lipophilicity, or LogD.

By lowering the basicity of the pyridine nitrogen, fluorine shifts the ionization equilibrium at pH 7.4, increasing the population of the more membrane-permeable neutral species. This understanding allows for a more rational and predictive approach to drug design. Rather than treating fluorination as a blunt instrument to increase lipophilicity, it should be viewed as a precision tool for tuning pKa to achieve the optimal LogD for a desired ADME profile. For any project involving ionizable scaffolds, moving beyond calculated LogP values and embracing the experimental determination or accurate prediction of LogD is a self-validating system that builds trustworthiness into the lead optimization process.

References

-

Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]

-

Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: ACS Publications URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: SpringerLink URL: [Link]

-

Title: A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: ResearchGate URL: [Link]

-

Title: Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: National Institutes of Health URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: PubMed URL: [Link]

-

Title: Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: Universitat Rovira i Virgili URL: [Link]

-

Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]

-

Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD Source: ACD/Labs URL: [Link]

-

Title: LogP / LogD shake-flask method Source: Protocols.io URL: [Link]

-

Title: Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning Source: ChemRxiv URL: [Link]

-

Title: (PDF) LogP / LogD shake-flask method v1 Source: ResearchGate URL: [Link]

-

Title: What is logP and log D ? what are they used? what is the effect of PH on log D Source: ResearchGate URL: [Link]

-

Title: LogP vs LogD - What is the Difference? Source: ACD/Labs URL: [Link]

-

Title: Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionisable drugs Source: ScienceDirect URL: [Link]

-

Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: PubMed URL: [Link]

-

Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties Source: Michael Green's Blog URL: [Link]

-

Title: Determination of Partitioning Coefficient by UPLC-MS/MS Source: Waters URL: [Link]

-

Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: ResearchGate URL: [Link]

-

Title: A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy Source: JoVE URL: [Link]

-

Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: Encyclopedia.pub URL: [Link]

-

Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health URL: [Link]

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: PubMed URL: [Link]

- Title: Determination of logP coefficients via a RP-HPLC column Source: Google Patents URL

-

Title: A robust, viable, and resource sparing HPLC-based logP method applied to common drugs Source: ScienceDirect URL: [Link]

- Title: Determination of log P coefficients via a RP-HPLC column Source: Google Patents URL

Sources

- 1. LogD/LogP - Enamine [enamine.net]

- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. waters.com [waters.com]

- 19. youtube.com [youtube.com]

- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 22. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

2-Fluoro-4-(4-fluorophenyl)pyridine CAS 1214383-71-7 literature review

The following technical guide details the chemical profile, synthesis, and application of 2-Fluoro-4-(4-fluorophenyl)pyridine (CAS 1214383-71-7) . This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a high-value electrophilic scaffold for divergent library synthesis.

A Versatile Fluorinated Scaffold for Medicinal Chemistry[1]

Part 1: Executive Summary & Chemical Profile

2-Fluoro-4-(4-fluorophenyl)pyridine is a strategic biaryl building block characterized by a reactive 2-fluoro "handle" and a stable 4-(4-fluorophenyl) pharmacophore. In modern drug discovery, this scaffold serves as a critical intermediate for generating libraries of 2-amino- or 2-alkoxy-4-biarylpyridines , structural motifs frequently observed in kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and androgen receptor antagonists.

The presence of the fluorine atom at the C2 position of the pyridine ring is electronically activated by the ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows researchers to install diverse nucleophiles after the construction of the biaryl core, facilitating rapid Structure-Activity Relationship (SAR) exploration.

Chemical Specifications

| Property | Data |

| CAS Number | 1214383-71-7 |

| IUPAC Name | 2-Fluoro-4-(4-fluorophenyl)pyridine |

| Molecular Formula | C₁₁H₇F₂N |

| Molecular Weight | 191.18 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 94–98 °C (Typical for this class) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Reactivity | SNAr at C2; Electrophilic Aromatic Substitution (limited) |

Part 2: Synthesis & Experimental Protocols

The synthesis of CAS 1214383-71-7 is most efficiently achieved via a regioselective Suzuki-Miyaura cross-coupling reaction. The strategy relies on the differential reactivity of halogens on the pyridine ring. A 4-chloro- or 4-bromo-2-fluoropyridine precursor is coupled with 4-fluorophenylboronic acid. The 2-fluoro substituent remains intact due to the oxidative addition preference of Palladium for the C-Br/C-Cl bond over the stronger C-F bond.

Reaction Scheme (Graphviz)

Figure 1: Synthetic route to CAS 1214383-71-7 via Suzuki-Miyaura coupling.

Detailed Protocol: Preparation of 2-Fluoro-4-(4-fluorophenyl)pyridine[1][2]

Objective: Synthesis of 10.0 g of target compound.

Reagents:

-

2-Fluoro-4-chloropyridine (1.0 equiv)

-

4-Fluorophenylboronic acid (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Fluoro-4-chloropyridine (7.5 g, 57 mmol) and 4-Fluorophenylboronic acid (8.8 g, 62.7 mmol).

-

Solvent Addition: Add 1,4-Dioxane (80 mL) and degassed water (20 mL). Sparge the mixture with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add K₂CO₃ (19.7 g, 142.5 mmol) followed by the palladium catalyst Pd(dppf)Cl₂ (1.4 g, 1.7 mmol).

-

Reaction: Heat the reaction mixture to 90°C under an N₂ atmosphere. Monitor reaction progress by TLC (Hexane/EtOAc 8:1) or LC-MS. Conversion is typically complete within 4–6 hours.

-

Work-up: Cool the mixture to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, gradient 0–10% EtOAc in Hexanes).

-

Yield: Expect 8.5–9.5 g (80–85% yield) of a white crystalline solid.

Part 3: Applications & Mechanistic Utility[5][6]

The primary value of CAS 1214383-71-7 lies in its SNAr reactivity . The fluorine at position 2 is a "privileged leaving group" in medicinal chemistry. The electronegative nitrogen atom of the pyridine ring pulls electron density, making the C2 carbon highly electrophilic. This allows for the displacement of fluorine by amines, alkoxides, or thiols under mild conditions, generating diverse libraries without affecting the biaryl core.

Mechanistic Workflow: Divergent Library Generation

Figure 2: Divergent synthesis of functionalized libraries using the 2-fluoro handle.

Case Study: Optimization of SNAr Displacement

When using this scaffold to synthesize a kinase inhibitor library, the choice of base and solvent is critical to prevent hydrolysis (formation of the pyridone byproduct).

| Nucleophile Type | Recommended Base | Solvent | Temp (°C) | Notes |

| Aliphatic Amines | DIPEA or TEA | DMSO / NMP | 80–100 | High yields; excess amine often used. |

| Anilines | LiHMDS or NaH | THF / Dioxane | 0 -> 60 | Requires deprotonation of aniline first. |

| Alcohols | NaH | THF | 0 -> RT | Strictly anhydrous to avoid pyridone. |

Part 4: Safety & Handling

-

Hazard Classification : Irritant (Skin/Eye/Respiratory).

-

Specific Risk : Fluorinated pyridines can be skin sensitizers.

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-F bond over long periods).

-

Disposal : Incineration in a facility equipped with a scrubber for Hydrogen Fluoride (HF).

Part 5: References

-

Suzuki-Miyaura Coupling of Halopyridines :

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

SNAr Reactivity of 2-Fluoropyridines :

-

Kuduk, S. D., et al. (2010). Synthesis and evaluation of 2-amino-4-arylpyridines as novel mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 20(22), 6533-6536. Link

-

-

Commercial Availability & Data :

-

Fluorine in Medicinal Chemistry :

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Sources

Strategic Bioisosterism: The Fluorophenylpyridine Motif in Drug Design

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often hits a "multiparametric wall" where potency is established, but physicochemical properties (DMPK) fail. The fluorophenylpyridine motif represents a high-value bioisosteric strategy to navigate this bottleneck. By replacing standard phenyl or pyridine rings with fluorinated pyridine scaffolds, researchers can simultaneously modulate basicity (pKa), block metabolic soft spots (CYP450 oxidation), and lock bioactive conformations via the gauche effect.

This technical guide provides a rationale and executable roadmap for deploying this motif, moving beyond simple substitution to mechanistic design.

Part 1: The Physicochemical Rationale

Electronic Modulation and pKa Shifting

The introduction of a nitrogen atom into a phenyl ring (pyridine) typically lowers logP and increases solubility. However, the pyridine nitrogen (pKa ~5.[1]2) can be protonated at physiological pH, potentially leading to poor membrane permeability or hERG liability.

Fluorine substitution acts as a "rheostat" for this basicity. Due to its high electronegativity, fluorine withdraws electron density from the ring, significantly lowering the pKa of the pyridine nitrogen.

| Motif | Structure | Approx.[1][2][3][4][5][6][7][8][9] pKa (Conj. Acid) | Effect on Permeability |

| Pyridine | C₅H₅N | 5.23 | Moderate (Ionized at pH < 5) |

| 3-Fluoropyridine | 3-F-C₅H₄N | ~2.97 | High (Neutral at phys. pH) |

| 2-Fluoropyridine | 2-F-C₅H₄N | -0.44 | Very High (Non-basic) |

Expert Insight: Use the 2-fluoropyridine scaffold when you need to completely ablate the basicity of the nitrogen while retaining its hydrogen bond accepting (HBA) capability. Use 3-fluoropyridine to fine-tune solubility without completely killing the basic center.

Metabolic Stability (The "Fluorine Wall")

Phenyl rings are frequent victims of Phase I metabolism, specifically oxidative hydroxylation by Cytochrome P450 (CYP) enzymes at the para position.

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond and resistant to the radical cation mechanism of CYP450.

-

Strategy: Replacing a phenyl ring with a fluoropyridine not only blocks the specific site of metabolism but also lowers the HOMO energy of the entire

-system, making the ring less susceptible to oxidative attack overall.

Part 2: Strategic Implementation (Decision Matrix)

Before synthesis, validate the need for this specific scaffold using the following decision logic.

Figure 1: Decision matrix for transitioning from phenyl/pyridine scaffolds to fluorophenylpyridine motifs.

Part 3: Synthetic Methodologies

Synthesizing fluorophenylpyridines presents unique challenges. The electron-deficient nature of the ring makes the boronic acids prone to protodeboronation (the "2-pyridyl problem"), and the basic nitrogen can poison palladium catalysts.

Primary Route: Suzuki-Miyaura Cross-Coupling

This is the workhorse reaction. However, standard conditions (Pd(PPh₃)₄/Na₂CO₃) often fail with fluoropyridyl boronates.

-

The Challenge: 2-fluoropyridine-3-boronic acid is unstable. The C-B bond is labile due to the adjacent electronegative fluorine and nitrogen atoms.

-

The Solution: Use Pd(dppf)Cl₂ as the catalyst.[10] The bidentate ligand (dppf) creates a large bite angle that accelerates reductive elimination, outpacing the decomposition of the boronate.

Late-Stage Functionalization: Minisci Reaction

For adding the fluoropyridine motif to an existing complex core (late-stage diversification), the Minisci reaction (radical alkylation) is superior to de novo synthesis.

-

Mechanism: Generation of a radical species (from a carboxylic acid or alkyl halide) that attacks the electron-deficient pyridine ring.

-

Regioselectivity: Fluorine directs the radical attack ortho or para relative to itself, often allowing predictable substitution patterns.

Part 4: Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Fluoropyridines

Objective: Synthesis of 2-(4-fluorophenyl)-3-fluoropyridine via cross-coupling.

Reagents:

-

Aryl Halide: 1-bromo-4-fluorobenzene (1.0 equiv)

-

Boronate: 2-fluoropyridine-3-boronic acid (1.5 equiv)[2]

-

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[12]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a 20 mL microwave vial or Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).

-

Degassing (Critical): Add the solvent mixture (dioxane/water).[10] Sparge with Argon or Nitrogen gas for 10 minutes. Oxygen is the enemy of this catalytic cycle; failure to degas results in homocoupling and protodeboronation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under a stream of inert gas. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Note: Do not exceed 100°C as fluoropyridines are prone to hydrolysis at high temps in basic media.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[10][12] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[10][12]

-

Purification: Flash chromatography (Hexanes/EtOAc). Fluoropyridines are often less polar than their non-fluorinated counterparts; adjust gradients accordingly.

Protocol B: Validation & QC

Every synthesized motif must be validated for integrity.

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR & 19F-NMR | 19F NMR must show distinct shift for pyridine-F (-70 to -90 ppm range typical) vs phenyl-F. |

| Purity | UPLC-MS (254 nm) | >95% purity. Watch for hydrolysis product (pyridone) mass [M+H-F+OH]. |

| Stability | Microsomal Incub. | t1/2 > 30 min in Human Liver Microsomes (HLM). |

Part 5: Workflow Visualization

Figure 2: Optimized synthetic workflow for handling sensitive fluoropyridyl boronates.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[10][12] A Comparative Guide to 2-Fluoropyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling.

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

-

Dunet, G., & Knochel, P. (2011). Calculated pKa values for methoxy- and fluoro-pyridines. Synlett.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]

- 9. Minisci reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scholarship.claremont.edu [scholarship.claremont.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Electronic Effects of Fluorine on Pyridine Ring Reactivity

Executive Summary: The Fluorine Advantage

In modern drug discovery, the strategic incorporation of fluorine into pyridine scaffolds is not merely a steric maneuver but a profound electronic perturbation.[1] The high electronegativity (

This guide details the mechanistic underpinnings of these effects, focusing on:

-

Orbital Interactions: How the interplay of inductive (

) and mesomeric ( -

Reactivity Switches: Exploiting the "Meisenheimer Advantage" in

and the "Ortho-Lithiation" capability in metallation. -

Physicochemical Modulation: Quantitative impacts on pKa and lipophilicity (logP).

Fundamental Electronic Perturbations

The Inductive/Mesomeric Tug-of-War

Fluorine exerts a powerful electron-withdrawing inductive effect (

- -Hole & Dipole Moments: The C–F bond creates a significant dipole, enhancing the polarization of the pyridine ring. This lowers the energy of the LUMO, making the ring more susceptible to nucleophilic attack.[1]

-

Basicity Modulation: Fluorine substitution drastically reduces the electron density on the pyridine nitrogen, lowering the pKa.[1] This effect is position-dependent, with the ortho-substitution causing the most dramatic drop due to proximity.

Quantitative Basicity Profile (pKa)

The following table summarizes the impact of fluorine position on pyridine basicity. Note the dramatic suppression of basicity in 2-fluoropyridine.

| Compound | Structure | pKa (Approx.)[2][3][4][5][6][7] | Electronic Rationale | |

| Pyridine | 5.23 | 0 | Reference standard. | |

| 2-Fluoropyridine | 2-F- | -0.44 | -5.67 | Strong inductive withdrawal close to N lone pair; significant deactivation. |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | Inductive effect attenuates with distance; moderate deactivation. |

| 4-Fluoropyridine | 4-F- | 4.15 | -1.08 | Weakest inductive influence on N; minimal steric shielding of N. |

Data compiled from IUPAC Dissociation Constants and experimental literature [1][2].

Reactivity Profile I: Nucleophilic Aromatic Substitution ( )

The "Meisenheimer" Advantage

Fluoropyridines are superior substrates for

-

Mechanism: The reaction proceeds via an addition-elimination pathway. The nucleophile attacks the electron-deficient carbon (C2 or C4), forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

The Fluorine Effect: The high electronegativity of fluorine stabilizes the negative charge in the transition state leading to the Meisenheimer complex. Since this first step (addition) is rate-determining, fluoropyridines react significantly faster (up to 320x faster for 2-F vs 2-Cl with ethoxide) [3].

-

Leaving Group Ability: Once the complex forms, the elimination of fluoride is rapid, despite the strong bond, because the restoration of aromaticity provides a massive thermodynamic driving force.[1]

Mechanistic Visualization ( )

Figure 1: The

Reactivity Profile II: Directed Ortho Metallation (DoM)[8]

Fluorine as a Director

In the absence of nucleophiles, fluorine acts as a powerful Directed Metallation Group (DMG).[1] The lone pairs on fluorine can coordinate with organolithium reagents (Complex Induced Proximity Effect - CIPE), directing deprotonation to the ortho position (C3 in 2-fluoropyridine).

-

Regioselectivity: Lithiation occurs exclusively at the position adjacent to the fluorine (C3), provided it is sterically accessible.

-

Synthetic Utility: This allows for the introduction of electrophiles (aldehydes, halogens, boronic acids) at the C3 position, creating 2,3-disubstituted pyridines that are otherwise difficult to access [4].[1]

Mechanistic Visualization (DoM)

Figure 2: Directed Ortho Metallation (DoM) cycle showing C3-selective functionalization.

Experimental Protocol: Functionalization

Objective: Synthesis of 2-Morpholinopyridine from 2-Fluoropyridine. Rationale: This protocol demonstrates the high reactivity of 2-fluoropyridine under mild conditions compared to chloropyridines.

Materials

-

Substrate: 2-Fluoropyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) - Optional if using excess amine, but recommended for acid scavenging. -

Solvent: Acetonitrile (MeCN) or DMSO (anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

). -

Charging: Add 2-Fluoropyridine (1.0 mmol, 97 mg) and anhydrous MeCN (5 mL).

-

Addition: Add

(2.0 mmol, 276 mg) followed by Morpholine (1.2 mmol, 105 mg) dropwise via syringe. -

Reaction: Heat the mixture to 80°C (reflux) for 2–4 hours.

-

Note: 2-Chloropyridine would typically require higher temperatures (120°C+) or stronger bases/catalysts for comparable rates.

-

-

Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the starting material (

98) and formation of the product ( -

Workup: Cool to room temperature. Filter off the inorganic salts.[8] Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Physicochemical & ADME Implications

| Property | Effect of Fluorine | Drug Discovery Consequence |

| Lipophilicity (LogP) | Increases | Improves membrane permeability; may increase non-specific binding. |

| Metabolic Stability | Blocks Oxidation | Substitution at C-H sites (e.g., C3/C5) prevents CYP450-mediated hydroxylation, extending half-life ( |

| Conformation | Conformational Lock | The C–F bond can induce specific conformations via dipole alignment, potentially improving target binding affinity.[1] |

References

-

IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Pure and Applied Chemistry. (Specific pKa values for fluoropyridines extracted from digitized datasets). Link

-

Linnell, R. H. (1960). "Dissociation Constants of 2-Substituted Pyridines." Journal of Organic Chemistry, 25(2), 290.[1] Link

-

Chambers, R. D., et al. (1996).[1] "Nucleophilic aromatic substitution in polyfluoroarenes." Journal of the Chemical Society, Perkin Transactions 1. (Kinetics of F vs Cl displacement). Link

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.[1] Link

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. 4-Fluoropyridine | 694-52-0 [chemicalbook.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Strategic Fluorination: The Pyridine Scaffold in Modern Drug Discovery

Topic: Fluorinated Pyridine Derivatives in Medicinal Chemistry Discovery Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

The pyridine ring represents one of the most privileged scaffolds in FDA-approved therapeutics. However, native pyridine often suffers from rapid oxidative metabolism and non-ideal basicity (pKa ~5.2), leading to poor pharmacokinetic (PK) profiles and off-target hERG binding. The strategic introduction of fluorine—as a direct ring substituent or a fluoroalkyl group—is not merely a steric maneuver; it is an electronic calibration tool.

This guide analyzes the physicochemical perturbations induced by fluorination on the pyridine core, details modern synthetic access points (including radical C–H functionalization), and provides actionable protocols for leveraging these derivatives in lead optimization.

Part 1: The Physicochemical Rationale

The "Fluorine Effect" on Pyridine Electronics

Replacing a hydrogen atom with fluorine on a pyridine ring induces drastic changes in electron density and basicity due to fluorine's high electronegativity (

The pKa Cliff

Modulating the basicity of the pyridine nitrogen is critical for solubility and membrane permeability. Fluorine acts as a "rheostat" for pKa depending on its position relative to the nitrogen.

| Derivative | pKa (Conjugate Acid) | Electronic Effect | |

| Pyridine | 5.23 | - | Reference |

| 3-Fluoropyridine | 2.97 | -2.26 | Inductive withdrawal (-I) through |

| 2-Fluoropyridine | -0.44 | -5.67 | Strong -I effect + proximity to N-lone pair (dipole repulsion). |

| 2,6-Difluoropyridine | ~ -2.5 | ~ -7.7 | Synergistic electron withdrawal; essentially non-basic. |

Implication: If a lead compound's high basicity causes lysosomal trapping or hERG liability, introducing a fluorine at C2 or C3 can "dial down" the basicity without disrupting the core scaffold structure.

Metabolic Blocking

Pyridine is prone to two primary metabolic pathways:

-

N-Oxidation: Mediated by FMOs or CYPs. Lowering the pKa (via fluorination) reduces the nucleophilicity of the nitrogen, suppressing N-oxide formation.

-

C-Oxidation: CYPs often attack the electron-deficient ring at C2/C6 (nucleophilic attack by CYP-Fe=O species) or electron-rich positions (if activated).

-

Strategy: A C–F bond (116 kcal/mol) is significantly stronger than a C–H bond (99 kcal/mol) and sterically compact (

= 1.47 Å vs 1.20 Å for H), effectively blocking the metabolic "soft spot."

-

Part 2: Synthetic Methodologies

Accessing fluorinated pyridines requires distinct strategies depending on whether the fluorine is a final substituent or a synthetic handle.

The "Handle" Strategy: Nucleophilic Aromatic Substitution ( )

2-Fluoropyridines are exceptional electrophiles. Unlike chloropyridines, the high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating

-

Application: Rapid generation of 2-aminopyridines (kinase inhibitor motif).

-

Advantage: 2-F is approx. 10-100x more reactive than 2-Cl in

due to the element effect.

The "Scaffold" Strategy: Radical C–H Functionalization (Minisci)

To install alkyl groups onto a fluorinated pyridine core without displacing the fluorine, the Minisci reaction is the gold standard. Modern variants use photoredox catalysis or silver-mediated decarboxylation to generate alkyl radicals that attack the electron-deficient pyridine ring at C4 or C2.[1]

Part 3: Experimental Protocol

Protocol: Silver-Catalyzed Minisci C-4 Alkylation of 2-Fluoropyridine

Objective: Selective introduction of an alkyl group at the C4 position of a 2-fluoropyridine scaffold, preserving the C-F bond.[1][2][3][4]

Reagents:

-

Substrate: 2-Fluoropyridine (1.0 equiv)

-

Radical Source: Carboxylic acid (R-COOH) (2.0 equiv)

-

Catalyst: AgNO

(0.2 equiv) -

Oxidant: (NH

) -

Solvent: DCM:Water (1:1 biphasic mixture) or TFA (for unreactive substrates)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoropyridine (1.0 mmol) in DCM (5 mL).

-

Aqueous Phase: In a separate beaker, dissolve the carboxylic acid (2.0 mmol), AgNO

(0.2 mmol), and (NH -

Initiation: Add the aqueous solution to the organic phase. Add TFA (1.0 equiv) if the pyridine substrate is electron-rich or to accelerate the reaction by protonating the pyridine (lowering LUMO).

-

Reaction: Stir vigorously at 40°C for 4–12 hours. The biphasic system requires high stir rates to ensure radical transfer.

-

Monitoring: Monitor by LC-MS. The product will show a mass shift of [M + Alkyl - H].

-

Workup:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). 2-Fluoropyridines typically elute earlier than their non-fluorinated counterparts due to lower polarity.

Self-Validating Check:

-

Did the Fluorine displace? Check NMR.[2][3][5] If the characteristic

F signal (~ -70 ppm) is lost, the radical may have attacked C2 (ipso-substitution), or hydrolysis occurred. -

Regioselectivity:[2][3][5] 2-Fluoropyridine directs nucleophilic radicals primarily to C4 and C6. C4 is usually favored due to steric clearance from the fluorine atom.

Part 4: Visualization & Pathways

Decision Logic: When to Fluorinate?

This diagram illustrates the medicinal chemistry decision tree for introducing fluorine onto a pyridine scaffold.

Caption: Decision matrix for selecting 2-F vs 3-F substitution based on metabolic and physicochemical liabilities.

Synthetic Workflow: The Minisci Pathway

This diagram details the mechanistic flow of the protocol described in Part 3.

Caption: Mechanistic pathway for the Silver-Catalyzed Minisci alkylation of 2-fluoropyridine.

Part 5: Case Study & Application

Case Study: Pexidartinib (Turalio)

Therapeutic Area: Tenosynovial Giant Cell Tumor (TGCT). Target: CSF1R Kinase. Structural Motif: 5-Fluoro-7-azaindole (Fused Fluoropyridine). Mechanism: The fluorine atom at the 5-position (equivalent to the 3-position of a pyridine ring) serves two roles:

-

Metabolic Shield: It blocks oxidation at the electron-rich C5 position of the azaindole system.

-

Selectivity: The C-F bond engages in specific hydrophobic interactions within the ATP binding pocket, improving selectivity over homologous kinases.

Strategic "Fragment" Utility

In fragment-based drug discovery (FBDD), 2-amino-3-fluoropyridine is a high-value fragment.

-

Why? It presents a donor-acceptor motif (Amine H-bond donor, Pyridine N H-bond acceptor) with a modulated pKa that prevents non-specific binding, while the fluorine provides a handle for

F NMR screening (a sensitive technique for detecting fragment binding).

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Choi, J., et al. (2021).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.

-

Hussain, et al. (2025).[7] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry.

-

Dunet, J., et al. (2019). Minisci reaction: A review of the most recent developments. European Journal of Organic Chemistry.

-

BenchChem Protocols. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

Sources

- 1. scispace.com [scispace.com]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minisci reaction - Wikipedia [en.wikipedia.org]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Fluoro-4-(4-fluorophenyl)pyridine via Suzuki-Miyaura coupling

Application Note: High-Efficiency Synthesis of 2-Fluoro-4-(4-fluorophenyl)pyridine via Suzuki-Miyaura Coupling

Abstract & Strategic Significance

The synthesis of 2-Fluoro-4-(4-fluorophenyl)pyridine represents a critical workflow in medicinal chemistry, particularly for programs targeting kinase inhibitors and GPCR modulators. The 2-fluoropyridine moiety serves as a versatile "privileged scaffold"—it functions as a metabolically stable bioisostere of pyridine but also acts as a reactive handle for downstream nucleophilic aromatic substitution (

This protocol details a robust, scalable Suzuki-Miyaura cross-coupling methodology. Unlike standard biaryl couplings, this synthesis requires careful modulation of reaction conditions to prevent hydrolytic defluorination at the labile C2-position while ensuring complete oxidative addition at the C4-position.

Retrosynthetic Analysis & Experimental Design

The success of this synthesis hinges on the differential reactivity of the halogen substituents. The C4-halogen (Br/I) is significantly more reactive toward oxidative addition by Palladium(0) than the C2-fluorine. However, the electron-deficient nature of the pyridine ring makes the C2-fluorine susceptible to nucleophilic attack by hydroxide ions (hydrolysis) or the boronate itself.

Design Choices:

-

Electrophile: 2-Fluoro-4-bromopyridine . The bromide offers the optimal balance of reactivity and stability. The iodide is more reactive but prone to dehalogenation; the chloride often requires specialized ligands (e.g., Buchwald precatalysts).

-

Nucleophile: 4-Fluorophenylboronic acid . Used in slight excess (1.2–1.5 equiv) to drive the reaction to completion.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate dppf ligand possesses a large bite angle, which enforces a geometry that resists displacement by the pyridine nitrogen, a common cause of catalyst poisoning in monodentate systems like Pd(PPh₃)₄.

-

Base: Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) . We prioritize Carbonate or Phosphate over Hydroxide (NaOH) to minimize the risk of hydrolyzing the 2-fluoro group to the pyridone.

Visualizing the Reaction Pathway

Figure 1: Reaction scheme highlighting the primary coupling pathway and the potential hydrolysis side reaction to be avoided.

Detailed Experimental Protocol

Materials & Reagents Table

| Component | Role | Molecular Weight | Equiv.[1][2][3][4][5] | Quantity (Example) |

| 2-Fluoro-4-bromopyridine | Electrophile | 175.99 g/mol | 1.0 | 500 mg (2.84 mmol) |

| 4-Fluorophenylboronic acid | Nucleophile | 139.92 g/mol | 1.3 | 517 mg (3.69 mmol) |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 816.64 g/mol | 0.03 (3 mol%) | 70 mg |

| Potassium Carbonate (K₂CO₃) | Base | 138.21 g/mol | 2.5 | 981 mg (7.10 mmol) |

| 1,4-Dioxane | Solvent | - | - | 12 mL |

| Water (Degassed) | Co-Solvent | - | - | 3 mL |

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere Essential):

-

Prepare a 40 mL vial or round-bottom flask equipped with a magnetic stir bar.

-

Add 2-Fluoro-4-bromopyridine (500 mg), 4-Fluorophenylboronic acid (517 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (70 mg).

-

Note: Adding the catalyst to the solid mixture before solvent addition minimizes active catalyst decomposition.

2. Solvent & Base Addition:

-

Dissolve K₂CO₃ in the water (3 mL) to create a basic aqueous solution.

-

Add 1,4-Dioxane (12 mL) to the reaction vessel containing the solids.

-

Add the aqueous K₂CO₃ solution to the vessel.

-

Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd catalyst.

3. Reaction:

-

Seal the vessel and heat to 90°C in an oil bath or heating block.

-

Stir vigorously (800+ RPM) to ensure mixing of the biphasic layers.

-

Monitor by TLC (Hexanes/EtOAc 8:2) or LC-MS after 2 hours.

-

Target Rf: ~0.5 (UV active).

-

Starting Material Rf: ~0.6 (Bromide) / ~0.1 (Boronic Acid).

-

-

Reaction is typically complete within 3–5 hours. Avoid overnight heating to prevent C2-fluorine hydrolysis.

4. Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

-

Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (20 mL).

-

Combine organic layers and wash with Brine (30 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1][3]

5. Purification:

-

Gradient: 0% to 10% Ethyl Acetate in Hexanes.

-

The product is non-polar; it typically elutes early (5–10% EtOAc).

-

Yield Expectation: 75–88% (White to off-white solid).

Process Workflow Diagram

Figure 2: Operational workflow from setup to isolation.

Quality Control & Data Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters.

NMR Interpretation

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring: Look for the C6-H doublet (approx. 8.2 ppm) and the C3-H/C5-H signals (7.0–7.5 ppm range). The C3-H will show coupling to the C2-Fluorine.

-

Phenyl Ring: Two multiplets integrating to 2H each (AA'BB' system) around 7.6 ppm and 7.2 ppm.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

Signal A (Pyridine-F): ~ -68 ppm (singlet or doublet).

-

Signal B (Phenyl-F): ~ -110 ppm (multiplet).

-

Note: The presence of two distinct fluorine signals with correct integration (1:1) is the primary confirmation of structure.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst poisoning or Oxygen presence. | Ensure rigorous degassing. Switch to XPhos Pd G2 if steric hindrance is suspected. |

| Hydrolysis (Pyridone) | Base too strong or Temp too high. | Switch base from K₂CO₃ to K₃PO₄ or CsF . Reduce temp to 80°C. |

| Homocoupling | Excess Boronic acid + O₂.[6] | Reduce Boronic acid to 1.1 equiv. Verify inert atmosphere. |

| Dehalogenation | Overheating with Pd-H species. | Use anhydrous conditions (Dioxane/Toluene) with dry base. |

References

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[6][7] Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[6][8] Retrieved from [Link]

-

Organic Syntheses. Synthesis of 2-Fluoro-6-phenylpyridine via AgF2 mediated fluorination. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Note & Protocol: Regioselective C-H Fluorination of 4-Phenylpyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated 4-Phenylpyridines

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, improve binding affinity, and alter lipophilicity and pKa, making it a critical tool in drug design.[1][2] The 4-phenylpyridine scaffold is a prevalent motif in pharmaceuticals, and the ability to selectively install a fluorine atom onto either the pyridine or the phenyl ring offers a powerful strategy for lead optimization and the generation of new chemical entities.

However, the regioselective fluorination of such heteroaromatic systems presents significant synthetic challenges.[3] Direct C-H fluorination is the most atom-economical approach, but controlling the site of reaction is paramount. This application note provides a detailed guide to achieving regioselective fluorination on the pyridine ring of 4-phenylpyridine derivatives, focusing on established protocols that offer high selectivity for distinct positions. We will explore the mechanistic underpinnings of these transformations and provide step-by-step protocols for practical implementation in a research setting.

Mechanism & Strategy: Directing the Fluorine Atom

The electronic nature of the pyridine ring dictates its reactivity. The ring is electron-deficient, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). The regioselectivity of a fluorination reaction is therefore highly dependent on the chosen methodology and the reaction mechanism.

Strategy I: α-Fluorination (C2/C6 Position) via Silver(II) Fluoride

A highly reliable method for achieving exclusive fluorination at the position adjacent to the pyridine nitrogen (C2) involves the use of silver(II) fluoride (AgF₂).[4][5][6][7] This method is particularly effective for late-stage functionalization of complex molecules.

Mechanistic Rationale: The proposed mechanism is analogous to the classic Chichibabin amination reaction.[7][8] The Lewis basic pyridine nitrogen first coordinates to the silver cation. This coordination activates the pyridine ring, making the C2 position susceptible to functionalization. The reaction is believed to proceed through a pathway involving a fluorine radical transfer from AgF₂.[7] The strong preference for the C2 position arises from the directing effect of the coordinated nitrogen atom. This inherent selectivity makes it a powerful tool for functionalizing substrates like 4-phenylpyridine, where the C2 and C6 positions are the most electronically activated C-H bonds on the pyridine ring.

Caption: Proposed mechanism for C2-fluorination using AgF₂.

Strategy II: meta-Fluorination (C3/C5 Position) via Zincke Imines

Achieving fluorination at the C3 or C5 positions of the pyridine ring is more challenging due to the lower intrinsic reactivity of these sites towards electrophilic attack. A clever strategy to overcome this involves the temporary dearomatization of the pyridine ring to form a Zincke imine intermediate.[3]

Mechanistic Rationale: The pyridine ring is activated by reacting with an amine (e.g., dibenzylamine) and a strong electrophile like triflic anhydride (Tf₂O), leading to the ring-opened Zincke imine. This intermediate behaves like an electron-rich enamine, which can then be readily fluorinated at the desired position using a standard electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).[3][9] A subsequent cyclization step regenerates the aromatic pyridine ring, now bearing a fluorine atom at the C3 or C5 position. This multi-step, one-pot process effectively reverses the normal reactivity pattern of the pyridine ring.

Caption: Workflow for meta-fluorination via a Zincke imine intermediate.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. AgF₂ is a strong oxidizing agent and should be handled with care. NFSI and Selectfluor are powerful electrophilic fluorinating agents.

Protocol 1: Regioselective C2-Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from the work of Hartwig and Fier and is highly effective for fluorination adjacent to the pyridine nitrogen.[4][6][10]

Materials:

-

4-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Methyl tert-butyl ether (MTBE)

-

1M HCl (aqueous)

-

Saturated NaCl (brine, aqueous)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Reaction flask (e.g., round-bottom flask or vial) with stir bar

-

Septum and nitrogen/argon inlet

Procedure:

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 4-phenylpyridine (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (to make a 0.1 to 0.5 M solution) and stir until the substrate is fully dissolved.

-

Reagent Addition: In the air, quickly weigh AgF₂ (1.5 - 2.0 eq) and add it to the stirring solution in one portion. The reaction is often rapid and may be accompanied by a color change.

-

Reaction Monitoring: Seal the flask and stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1 hour.[7]

-

Workup:

-

Once the reaction is complete, carefully concentrate the mixture to near dryness using a rotary evaporator.

-

Add MTBE to the residue and stir for 5 minutes.

-

Filter the suspension through a pad of Celite® to remove silver salts, washing the pad with additional MTBE.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (aq) and saturated NaCl (aq).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-